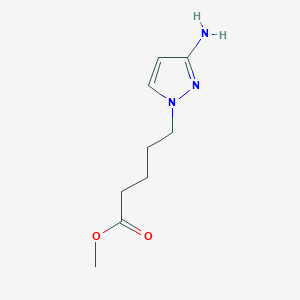

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate

Description

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is a synthetic organic compound featuring a pentanoate ester backbone substituted with a 3-amino-1H-pyrazole moiety. This structure combines the ester functionality, which enhances solubility and metabolic stability, with the pyrazole ring—a heterocyclic scaffold known for its role in medicinal chemistry and coordination chemistry.

For example, similar compounds are synthesized using 1,4-dioxane as a solvent and triethylamine as a base, with sulfur or cyanoacetate derivatives as reactants .

Properties

CAS No. |

90632-28-3 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 5-(3-aminopyrazol-1-yl)pentanoate |

InChI |

InChI=1S/C9H15N3O2/c1-14-9(13)4-2-3-6-12-7-5-8(10)11-12/h5,7H,2-4,6H2,1H3,(H2,10,11) |

InChI Key |

JHSNTIKPKSEUHI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCN1C=CC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate involves the condensation of 3-amino-5-methylpyrazole with pentanoic acid (valeric acid) in the presence of a suitable coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine). The reaction proceeds through amide bond formation, resulting in the desired product.

Reaction Conditions::- Reactants: 3-amino-5-methylpyrazole, pentanoic acid, coupling agent, base

- Solvent: Organic solvent (e.g., dichloromethane or ethyl acetate)

- Temperature: Room temperature

- Workup: Filtration, solvent evaporation, and purification (e.g., column chromatography)

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate can undergo various reactions, including:

Acid-Catalyzed Cyclization: The compound can cyclize to form pyrazolo [1,5-a]pyrimidines in acidic media.

Base-Catalyzed Cyclization: In basic conditions, it forms pyrazolo [3,4-b]pyrimidines.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common reagents and conditions:

- Acidic cyclization: Use a strong acid (e.g., sulfuric acid).

- Basic cyclization: Use a strong base (e.g., sodium hydroxide).

- Substitution: Employ appropriate nucleophiles (e.g., alkyl halides).

Major products:

- Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines.

Scientific Research Applications

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate finds applications in:

Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.

Heterocyclic Synthesis: Researchers use it to construct more complex heterocycles.

Pharmaceutical Industry: It could be part of drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. its structural features suggest potential interactions with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Comparisons

Key Observations:

Backbone Modifications: The target compound and the thienoimidazole derivative () share the methyl ester backbone, enhancing lipophilicity compared to the carboxylic acid analogue ().

The amino group can participate in stronger intermolecular interactions, as noted in hydrogen-bonding studies . The thienoimidazole and dithiolothiadiazole substituents in and introduce sulfur atoms, which may influence redox properties or metal coordination.

Applications: The target compound’s amino-pyrazole motif is common in pharmaceutical intermediates, such as anti-cancer or antiviral agents (e.g., 5-fluorouracil derivatives in ). The thienoimidazole derivative () is structurally related to biotinylation reagents, suggesting applications in biochemical labeling.

Research Findings and Functional Differences

Discussion:

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for pyrazole derivatives, such as reactions in 1,4-dioxane with triethylamine . However, the absence of explicit protocols in the evidence limits mechanistic insights.

- Supramolecular Chemistry: The 3-amino group may facilitate crystal engineering via N–H···O/N hydrogen bonds, as described in Etter’s graph-set analysis .

Biological Activity

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate features a pyrazole ring, which is known for its diverse biological activities. The presence of the amino group and the ester functionality enhances its reactivity and interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₄N₄O₂ |

| Molecular Weight | 186.22 g/mol |

| Functional Groups | Amino group, Ester group, Pyrazole ring |

The biological activity of Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole moiety can form hydrogen bonds and engage in hydrophobic interactions, influencing biochemical pathways. Specific mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, altering their function.

- Receptor Modulation: Interaction with receptors can lead to downstream signaling changes, affecting cellular responses.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate has been investigated for its potential against various bacterial strains:

- Efficacy against Bacteria: Studies have shown promising results against E. coli and Staphylococcus aureus, suggesting its utility in treating infections caused by these pathogens .

Anticancer Properties

The compound has also been explored for its anticancer potential. Pyrazole derivatives are known to exhibit cytotoxic effects on cancer cells:

- Cell Cycle Arrest: In vitro studies have demonstrated that Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate can induce G2/M phase cell cycle arrest in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate may exert these effects through:

- Cytokine Inhibition: Research indicates that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses.

Case Studies

Several studies have examined the biological activity of pyrazole derivatives similar to Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate:

- Study on Antimicrobial Activity:

- Anticancer Research:

-

Anti-inflammatory Assessment:

- Investigations into the anti-inflammatory properties of related compounds demonstrated substantial inhibition of inflammatory markers in animal models, supporting the hypothesis that Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate could exhibit similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.